molecular formula C12H14F3N3 B3241674 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine CAS No. 1479797-03-9

1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

Cat. No. B3241674
CAS RN: 1479797-03-9
M. Wt: 257.25
InChI Key: LSLNUBCKZZOIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine, also known as BTA-1, is a chemical compound that belongs to the benzodiazole family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is not fully understood, but it is believed to involve the modulation of ion channels and the regulation of intracellular calcium levels. This compound has been shown to increase the activity of voltage-gated sodium channels and to decrease the activity of voltage-gated calcium channels, leading to a reduction in neuronal excitability. It has also been found to increase the release of dopamine and glutamate, which are important neurotransmitters involved in reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the modulation of neurotransmitter release. It has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the role of sigma-1 receptors in various diseases, including neurodegenerative diseases, addiction, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has a high affinity for the sigma-1 receptor, modulates the activity of ion channels, and affects the release of neurotransmitters such as dopamine and glutamate. This compound has various biochemical and physiological effects, including analgesic and anti-inflammatory effects, and has potential applications in the treatment of chronic pain and inflammatory diseases. While there are limitations to its use in certain experiments, this compound remains a valuable tool for studying the role of sigma-1 receptors in various physiological and pathological processes.

Scientific Research Applications

1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine has been widely used in scientific research for its potential applications in neuroscience and pharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases. This compound has also been found to modulate the activity of ion channels, including voltage-gated sodium and calcium channels, and to affect the release of neurotransmitters such as dopamine and glutamate.

properties

IUPAC Name

1-butan-2-yl-2-(trifluoromethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3/c1-3-7(2)18-10-5-4-8(16)6-9(10)17-11(18)12(13,14)15/h4-7H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNUBCKZZOIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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